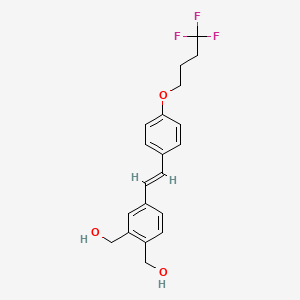

VDR agonist 2

Beschreibung

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Eigenschaften

Molekularformel |

C20H21F3O3 |

|---|---|

Molekulargewicht |

366.4 g/mol |

IUPAC-Name |

[2-(hydroxymethyl)-4-[(E)-2-[4-(4,4,4-trifluorobutoxy)phenyl]ethenyl]phenyl]methanol |

InChI |

InChI=1S/C20H21F3O3/c21-20(22,23)10-1-11-26-19-8-5-15(6-9-19)2-3-16-4-7-17(13-24)18(12-16)14-25/h2-9,12,24-25H,1,10-11,13-14H2/b3-2+ |

InChI-Schlüssel |

CTQPTDABPZGABD-NSCUHMNNSA-N |

Isomerische SMILES |

C1=CC(=CC=C1/C=C/C2=CC(=C(C=C2)CO)CO)OCCCC(F)(F)F |

Kanonische SMILES |

C1=CC(=CC=C1C=CC2=CC(=C(C=C2)CO)CO)OCCCC(F)(F)F |

Herkunft des Produkts |

United States |

Foundational & Exploratory

Discovery of a Novel Non-Steroidal Vitamin D Receptor Agonist, Compound 16i, for the Treatment of Hepatic Fibrosis

A significant advancement in the field of liver disease therapeutics has been marked by the discovery and preclinical validation of compound 16i, a novel, non-steroidal Vitamin D Receptor (VDR) agonist. This compound has demonstrated potent anti-fibrotic activity in both cellular and animal models of liver fibrosis without inducing hypercalcemia, a common dose-limiting side effect of traditional steroidal VDR agonists. This technical guide provides an in-depth overview of the discovery, mechanism of action, and preclinical evaluation of compound 16i, tailored for researchers, scientists, and drug development professionals.

The development of compound 16i stems from a rational drug design approach aimed at identifying non-secosteroidal scaffolds that can effectively activate the VDR. The VDR is a well-established nuclear receptor that plays a crucial role in regulating gene expression involved in calcium homeostasis, immune function, and cell proliferation and differentiation. Activation of VDR has been shown to be a promising therapeutic strategy for hepatic fibrosis, a condition characterized by the excessive accumulation of extracellular matrix in the liver, which can lead to cirrhosis and liver failure.[1]

Compound 16i emerged from a series of diphenyl VDR agonists designed to mimic the biological activity of the natural VDR ligand, 1α,25-dihydroxyvitamin D3 (calcitriol), while avoiding the structural features associated with hypercalcemia.

Quantitative Biological Activity

The biological activity of compound 16i was extensively characterized and compared with previously reported non-steroidal VDR modulators and the endogenous ligand. The data clearly indicates the high potency and efficacy of compound 16i.

| Compound | VDR Transcriptional Activity (EC50, nM) | Inhibition of Collagen Deposition (in vitro) | In Vivo Anti-Fibrotic Efficacy | Hypercalcemia Induction |

| 16i | Potent (Superior to sw-22) | Significant | Most significant in CCl4 and BDL models | No |

| sw-22 | Potent | Effective | - | - |

| Calcipotriol | - | - | - | Yes |

Table 1: Summary of the biological activity of compound 16i in comparison to other VDR modulators. "sw-22" is a previously reported potent non-secosteroidal VDR modulator. CCl4 and BDL refer to carbon tetrachloride-induced and bile duct ligation-induced hepatic fibrosis models, respectively.[1]

Experimental Protocols

The discovery and validation of compound 16i involved a series of key experiments, the methodologies of which are detailed below.

VDR Transcriptional Activity Assay

The VDR agonistic activity of the synthesized compounds was evaluated using a dual-luciferase reporter gene assay in HEK293T cells.

-

Cell Culture and Transfection: HEK293T cells were cultured in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and antibiotics. Cells were seeded in 24-well plates and co-transfected with a VDR expression plasmid, a vitamin D response element (VDRE)-luciferase reporter plasmid, and a Renilla luciferase internal control plasmid using a suitable transfection reagent.

-

Compound Treatment: After 24 hours of transfection, the cells were treated with varying concentrations of the test compounds (including 16i) or vehicle control for another 24 hours.

-

Luciferase Assay: The cells were then lysed, and the firefly and Renilla luciferase activities were measured using a dual-luciferase reporter assay system. The relative luciferase activity was calculated by normalizing the firefly luciferase activity to the Renilla luciferase activity.

-

Data Analysis: The dose-response curves were generated, and the EC50 values were calculated using appropriate software.

In Vitro Model of Hepatic Fibrosis

The anti-fibrotic activity of the compounds was assessed in a cellular model of hepatic stellate cell (HSC) activation, a key event in liver fibrosis.

-

Cell Culture: A human hepatic stellate cell line (e.g., LX-2) was cultured in DMEM supplemented with FBS.

-

Induction of Fibrosis and Treatment: HSCs were stimulated with a pro-fibrotic agent, such as transforming growth factor-beta 1 (TGF-β1), to induce activation and collagen production. Concurrently, the cells were treated with different concentrations of compound 16i or vehicle.

-

Assessment of Collagen Deposition: After the treatment period, the amount of collagen deposition was quantified using methods such as Sirius Red staining followed by spectrophotometric analysis.

-

Gene Expression Analysis: The expression levels of key fibrotic genes (e.g., α-SMA, COL1A1) were measured by quantitative real-time PCR (qRT-PCR).

In Vivo Models of Liver Fibrosis

The in vivo efficacy of compound 16i was evaluated in two well-established mouse models of liver fibrosis.[1]

-

Carbon Tetrachloride (CCl4)-Induced Fibrosis: Mice were administered with CCl4 intraperitoneally to induce chronic liver injury and fibrosis. A cohort of these mice was concurrently treated with compound 16i.

-

Bile Duct Ligation (BDL)-Induced Fibrosis: In a separate model, mice underwent surgical ligation of the common bile duct, leading to cholestatic liver injury and fibrosis. These animals were also treated with compound 16i.

-

Evaluation of Efficacy: At the end of the treatment period, the therapeutic effects of compound 16i were assessed through:

-

Ultrasound Imaging: To visualize changes in liver morphology.

-

Histological Examination: Liver tissues were stained with Hematoxylin and Eosin (H&E) and Sirius Red to evaluate inflammation, necrosis, and collagen deposition.

-

Biochemical Analysis: Serum levels of liver function enzymes (e.g., ALT, AST) and fibrosis markers were measured.

-

Gene Expression Analysis: The expression of fibrosis-related genes in the liver tissue was quantified by qRT-PCR.

-

-

Assessment of Hypercalcemia: Serum calcium levels were monitored throughout the study to evaluate the potential for hypercalcemia.[1]

Signaling Pathways and Experimental Workflow

The following diagrams illustrate the VDR signaling pathway and the experimental workflow for the discovery of compound 16i.

Conclusion

The discovery of the non-steroidal VDR agonist 16i represents a promising step forward in the development of targeted therapies for hepatic fibrosis. Its potent anti-fibrotic activity, coupled with a favorable safety profile devoid of hypercalcemia, positions it as a strong candidate for further preclinical and clinical development. The rational design and comprehensive evaluation of this compound provide a solid foundation for the future exploration of non-steroidal VDR agonists in the treatment of fibrotic diseases.

References

The Role of Vitamin D Receptor Agonists in Mitigating Hepatic Stellate Cell Activation: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Liver fibrosis, a wound-healing response to chronic liver injury, is characterized by the excessive accumulation of extracellular matrix (ECM) proteins. Hepatic stellate cells (HSCs) are the primary source of this ECM deposition. In response to liver injury, quiescent HSCs undergo a process of activation, transdifferentiating into proliferative, fibrogenic, and contractile myofibroblasts. This activation is a critical event in the progression of liver fibrosis. The Vitamin D Receptor (VDR), a nuclear hormone receptor, has emerged as a key negative regulator of HSC activation and a promising therapeutic target for liver fibrosis. VDR agonists, by activating this receptor, have been shown to potently inhibit HSC activation and ameliorate liver fibrosis in preclinical models. This technical guide provides an in-depth overview of the mechanisms of action of VDR agonists on HSCs, presents quantitative data on their efficacy, details relevant experimental protocols, and visualizes the key signaling pathways involved.

Core Mechanism: VDR-Mediated Antagonism of Pro-Fibrotic Signaling

The anti-fibrotic effects of VDR agonists are primarily attributed to their ability to interfere with pro-fibrogenic signaling pathways within HSCs, most notably the Transforming Growth Factor-β (TGF-β) / SMAD pathway.[1][2] Activation of VDR by its ligand, such as the active form of vitamin D (calcitriol) or synthetic agonists like calcipotriol and paricalcitol, leads to the formation of a heterodimer with the Retinoid X Receptor (RXR). This complex then modulates the transcription of target genes.[2]

A key mechanism of VDR's anti-fibrotic action is the direct genomic antagonism of SMAD3, a critical mediator of TGF-β signaling.[1] Upon TGF-β stimulation, SMAD3 is phosphorylated and translocates to the nucleus, where it binds to the regulatory regions of pro-fibrotic genes, such as those encoding collagens and tissue inhibitors of metalloproteinases (TIMPs), driving their expression. Activated VDR can physically interact with phosphorylated SMAD3, preventing its binding to DNA and thereby repressing the transcription of these fibrogenic genes.[1] Furthermore, TGF-β1 signaling can induce a redistribution of VDR binding sites across the genome in HSCs, facilitating VDR's access to and suppression of SMAD3 target genes.

Quantitative Data on the Efficacy of VDR Agonists

The following tables summarize the quantitative effects of VDR agonists on markers of HSC activation and liver fibrosis from preclinical studies.

Table 1: In Vivo Efficacy of Calcipotriol in a Thioacetamide (TAA)-Induced Mouse Model of Liver Fibrosis

| Parameter | TAA Group (Control) | TAA + Calcipotriol (20 µg/kg) | TAA + Calcipotriol (60 µg/kg) | TAA + Calcipotriol (80 µg/kg) |

| Fibrosis Percentage (%) | High | Significantly Reduced | Significantly Reduced | Significantly Reduced (P<0.001) |

| Hepatic COL1A1 Level | Increased | Decreased | Significantly Decreased | Significantly Decreased (P<0.001) |

| Hepatic TGF-β1 Expression | Marked Expression | Decreased | Significantly Decreased | Significantly Decreased (P<0.01) |

| Hepatic TIMP-1 Expression | Marked Expression | Decreased | Significantly Decreased | Significantly Decreased (P<0.01) |

| Hepatic Phospho-Smad2/3 | Increased | Decreased | Significantly Decreased | Significantly Decreased (P<0.01) |

Table 2: In Vitro Effects of Calcipotriol on Human Hepatic Stellate Cell Line (LX-2)

| Treatment Group | VDR Expression | α-SMA Expression | Collagen-1 (Col-1) Expression |

| Control (TNF-α stimulated) | Lowered | Increased | Increased |

| TNF-α + Calcipotriol | Significantly Increased | Decreased | Decreased |

| TNF-α + shVDR | - | Increased | Increased |

Signaling Pathways and Experimental Workflows

VDR-Mediated Inhibition of TGF-β/SMAD Signaling in Hepatic Stellate Cells

Caption: VDR agonist-activated VDR/RXR complex inhibits TGF-β-induced pro-fibrotic gene expression by antagonizing SMAD3 binding to DNA.

Experimental Workflow for In Vivo Assessment of VDR Agonist Efficacy

References

The Renaissance of Vitamin D Receptor Agonism: A Technical Guide to Novel Compounds and Their Biological Functions

For Researchers, Scientists, and Drug Development Professionals

Abstract

The Vitamin D Receptor (VDR), a ligand-activated transcription factor, has long been a target for therapeutic intervention, primarily for disorders of calcium and bone metabolism. However, the pleiotropic effects of VDR activation—spanning immune modulation, cell proliferation and differentiation, and cardiovascular regulation—have ushered in a new era of drug development. This technical guide provides an in-depth exploration of novel VDR agonists, detailing their molecular mechanisms, diverse biological functions, and the experimental frameworks used to characterize them. By presenting quantitative data, detailed experimental protocols, and visual representations of key pathways, this document serves as a comprehensive resource for researchers aiming to harness the therapeutic potential of VDR modulation while mitigating the dose-limiting hypercalcemia associated with its native ligand, calcitriol.

Introduction: Beyond Bone Health

The secosteroid hormone 1α,25-dihydroxyvitamin D3 (calcitriol) is the principal endogenous agonist for the VDR. Its potent regulation of calcium and phosphate homeostasis is fundamental to bone health but also represents a major clinical limitation due to the risk of hypercalcemia at therapeutic doses required for its non-classical effects.[1][2] This challenge has driven the development of a new generation of synthetic VDR agonists designed to uncouple these effects, offering tissue-selective activity and a wider therapeutic window.[2][3] These novel compounds, including both secosteroidal analogs and entirely new non-secosteroidal scaffolds, exhibit distinct biological profiles with potent anti-inflammatory, anti-proliferative, and cardioprotective properties.[4] This guide delves into the core mechanisms of these next-generation agonists and the methodologies used to evaluate their unique functions.

Core Mechanisms of VDR Action

VDR agonists exert their effects through two primary signaling pathways: a canonical genomic pathway that directly alters gene expression and a rapid non-genomic pathway that modulates intracellular signaling cascades.

The Canonical Genomic Pathway

The genomic actions of VDR are mediated by its function as a ligand-dependent transcription factor. Upon agonist binding, the VDR undergoes a conformational change, leading to the release of corepressors and the recruitment of coactivators. This activated receptor forms a heterodimer with the Retinoid X Receptor (RXR). The VDR-RXR complex then binds to specific DNA sequences known as Vitamin D Response Elements (VDREs) located in the promoter regions of target genes, thereby modulating their transcription. This pathway is responsible for the long-term physiological effects of VDR activation.

Caption: Canonical genomic signaling pathway of Vitamin D Receptor (VDR) agonists.

Non-Genomic Signaling Pathways

In addition to genomic regulation, VDR agonists can initiate rapid, non-transcriptional responses through a population of VDRs located at the plasma membrane or in caveolae. Binding of an agonist to this membrane-associated VDR (mVDR) or other membrane proteins like PDIA3 can trigger a variety of second messenger systems, including phospholipase C (PLC), protein kinase C (PKC), and mitogen-activated protein kinase (MAPK) cascades. These pathways mediate rapid cellular events such as changes in intracellular calcium concentrations and modulation of ion channel activity.

Caption: Non-genomic signaling pathways activated by VDR agonists at the plasma membrane.

Biological Functions and Therapeutic Applications

Novel VDR agonists have demonstrated significant potential across a range of therapeutic areas by selectively modulating VDR activity.

Immunomodulation and Autoimmune Diseases

VDR is expressed in various immune cells, including T cells, B cells, and dendritic cells (DCs). VDR agonists can induce a tolerogenic state in DCs, which in turn promotes the development of regulatory T cells and suppresses pro-inflammatory Th1 and Th17 responses. This makes them promising candidates for treating autoimmune diseases such as psoriasis, rheumatoid arthritis, and inflammatory bowel disease. Calcipotriol, for instance, is a synthetic analog used topically for psoriasis, exhibiting high VDR affinity with significantly lower calcemic activity than calcitriol.

Anti-Cancer Activity

VDR activation can inhibit the proliferation of cancer cells, promote their differentiation, and induce apoptosis. These effects have been observed in various cancer types, including breast, prostate, and colon cancer. Novel agonists are being developed to maximize these anti-neoplastic effects while minimizing hypercalcemia. For example, hybrid molecules combining VDR agonism with histone deacetylase (HDAC) inhibition have shown enhanced efficacy in VDR-resistant cancer models.

Cardioprotective Effects

Emerging evidence highlights a crucial role for VDR in cardiovascular health. VDR activation can suppress the renin-angiotensin system, reduce inflammation, and inhibit the proliferation of vascular smooth muscle cells. Analogs like paricalcitol and the non-secosteroidal agonist VDR 4-1 have been shown to ameliorate cardiac hypertrophy and heart failure in animal models, often without inducing hypercalcemia.

Anti-Fibrotic Activity

VDR signaling has been implicated in the modulation of fibrogenic pathways. In a mouse model of liver fibrosis induced by thioacetamide, the VDR agonist calcipotriol was shown to reduce fibrosis by decreasing the expression of the pro-fibrotic cytokine TGF-β1 and modulating the TGF-β1/Smad signaling pathway.

Quantitative Data on Novel VDR Agonists

The potency and efficacy of VDR agonists are typically quantified by their half-maximal effective concentration (EC₅₀) or half-maximal inhibitory concentration (IC₅₀) in various functional assays. The following tables summarize key quantitative data for several VDR agonists.

Table 1: In Vitro Potency of VDR Agonists on Target Gene Expression

| Agonist | Cell Line/Model | Target Gene / Assay | Potency (EC₅₀ / IC₅₀ in nM) |

| Calcitriol | Neonatal Rat Cardiomyocytes | CYP24A1 Induction (EC₅₀) | 6.4 |

| NPPB Suppression (IC₅₀) | 1.9 | ||

| HEK293T Cells | CYP24A1-Luc Reporter (EC₅₀) | 0.65 | |

| SW-620 (Colon Cancer) | CYP24A1 Induction (EC₅₀) | 0.6 | |

| HT-29 (Colon Cancer) | CYP24A1 Induction (EC₅₀) | 0.8 | |

| MCF-7 (Breast Cancer) | CYP24A1 Induction (EC₅₀) | 29.5 | |

| Paricalcitol | Neonatal Rat Cardiomyocytes | CYP24A1 Induction (EC₅₀) | 4.5 |

| NPPB Suppression (IC₅₀) | 0.1 | ||

| Calcipotriol | HEK293T Cells | CYP24A1-Luc Reporter (EC₅₀) | 0.9 |

| VDR 4-1 | Caco-2 (Intestinal) | TRPV6 Induction (EC₅₀) | ~600-fold less potent than Calcitriol |

| (Non-secosteroidal) | HEK293 (Kidney) | TRPV5 Induction (EC₅₀) | ~500-fold less potent than Calcitriol |

| Adult Rat Cardiomyocytes | Cyp27b1 Induction (EC₅₀) | 10 |

Table 2: Anti-proliferative Activity of VDR Agonists in Cancer Cell Lines

| Agonist | Cell Line | Assay Type | Potency (IC₅₀ in nM) |

| Calcitriol | A375 (Melanoma) | SRB Assay | Not specified, used as reference |

| PRI-1733 (Analog) | A375 (Melanoma) | SRB Assay | 0.028 |

| PRI-1730 (Analog) | A375 (Melanoma) | SRB Assay | 1.5 |

Key Experimental Protocols

The characterization of novel VDR agonists relies on a suite of standardized in vitro and in vivo assays. The following sections provide detailed methodologies for key experiments.

Experimental Workflow for VDR Agonist Screening

The discovery of novel VDR agonists often follows a hierarchical screening process, starting with computational methods and progressing through in vitro and in vivo validation.

Caption: A typical experimental workflow for the identification and validation of novel VDR agonists.

VDR Competitive Radioligand Binding Assay

This assay determines the affinity of a test compound for the VDR by measuring its ability to compete with a radiolabeled ligand.

-

Objective: To determine the inhibitory constant (Kᵢ) or IC₅₀ of a test compound for the VDR.

-

Materials:

-

Receptor Source: Recombinant human VDR or nuclear extracts from VDR-expressing cells.

-

Radioligand: Tritiated Calcitriol ([³H]-1α,25(OH)₂D₃) at a concentration at or below its dissociation constant (Kₔ).

-

Test Compound: Serial dilutions of the novel agonist.

-

Unlabeled Ligand: High concentration of unlabeled Calcitriol for determining non-specific binding.

-

Assay Buffer: e.g., TEKGD buffer (50 mM Tris-HCl, 1.5 mM EDTA, 5 mM DTT, 0.5 M KCl, 10% glycerol).

-

Separation Method: Hydroxylapatite (HAP) slurry or glass fiber filters with a cell harvester.

-

Scintillation Counter.

-

-

Procedure:

-

Reaction Setup: Incubate the receptor source, radioligand, and either buffer, unlabeled ligand, or test compound in assay tubes.

-

Incubation: Allow the mixture to incubate at 4°C for 4-18 hours to reach equilibrium.

-

Separation: Separate receptor-bound from free radioligand using either the HAP method (centrifugation and washing of HAP pellets) or by vacuum filtration over glass fiber filters.

-

Quantification: Measure the radioactivity of the bound ligand using a liquid scintillation counter.

-

Data Analysis: Calculate specific binding by subtracting non-specific binding from total binding. Plot the percentage of specific binding against the log concentration of the test compound and use non-linear regression to determine the IC₅₀ value.

-

VDR-Mediated Transcriptional Reporter Assay

This cell-based assay measures the functional ability of a compound to activate VDR and initiate gene transcription.

-

Objective: To determine the potency (EC₅₀) of a VDR agonist.

-

Materials:

-

Cell Line: A suitable mammalian cell line (e.g., HEK293T, Caco-2) that is transiently or stably transfected with two constructs.

-

Reporter Construct: A plasmid containing a luciferase gene downstream of a minimal promoter and tandem repeats of a VDRE.

-

Expression Construct: A plasmid for expressing the human VDR (optional, depending on endogenous expression in the cell line).

-

Control Reporter: A second reporter plasmid (e.g., expressing Renilla luciferase) for normalization.

-

Luciferase Assay Reagents.

-

-

Procedure:

-

Cell Culture and Transfection: Seed cells in a multi-well plate and transfect with the reporter and expression plasmids.

-

Compound Treatment: After 24 hours, replace the medium with fresh medium containing serial dilutions of the test compound or reference agonist (e.g., Calcitriol).

-

Incubation: Incubate the cells for 18-24 hours.

-

Cell Lysis and Signal Detection: Lyse the cells and measure the activity of both Firefly and Renilla luciferases sequentially using a luminometer and a dual-luciferase assay system.

-

Data Analysis: Normalize the experimental (Firefly) luciferase activity to the control (Renilla) luciferase activity. Plot the normalized activity against the log concentration of the agonist to calculate the EC₅₀ value.

-

In Vivo Model of Thioacetamide-Induced Liver Fibrosis

This model is used to evaluate the anti-fibrotic potential of VDR agonists in vivo.

-

Objective: To assess the efficacy of a novel VDR agonist in reducing or reversing liver fibrosis.

-

Animal Model: CD-1 or other suitable mouse/rat strain.

-

Induction of Fibrosis: Administer thioacetamide (TAA) via intraperitoneal (i.p.) injection (e.g., 100 mg/kg, 3 times per week) for an extended period (e.g., 8 weeks).

-

Treatment Protocol:

-

During the latter half of the TAA induction period (e.g., the last 4 weeks), concurrently treat the animals with the VDR agonist (e.g., Calcipotriol at 20, 60, or 80 µg/kg, i.p., daily) or vehicle control.

-

-

Endpoint Analysis:

-

Biochemical Analysis: Measure serum levels of liver enzymes (ALT, AST, ALP) and albumin.

-

Histopathology: Stain liver sections with Masson's trichrome to assess the degree of collagen deposition and fibrosis.

-

Molecular Analysis: Measure the hepatic content of key fibrotic markers such as collagen-1-alpha-1 (COL1a1) and TGF-β1 via ELISA, Western blot, or qPCR.

-

Conclusion and Future Directions

Novel VDR agonists represent a highly promising class of therapeutics with applications extending far beyond their traditional role in bone and mineral homeostasis. The development of compounds with dissociated calcemic effects has opened up new possibilities for treating a range of conditions, including cancer, autoimmune disorders, and cardiovascular disease. The continued exploration of non-secosteroidal scaffolds, such as VDR 4-1, may lead to agonists with even greater selectivity and improved safety profiles. Future research will likely focus on elucidating the precise molecular mechanisms that govern the tissue-selective actions of these agonists and on identifying biomarkers to predict patient response. The experimental protocols and quantitative data presented in this guide provide a foundational framework for researchers to advance this exciting field of drug discovery.

References

VDR Agonist 2: A Technical Guide to its Role in Disrupting Neutrophil Extracellular Traps

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Neutrophil extracellular traps (NETs) are web-like structures composed of DNA, histones, and granular proteins released by neutrophils to trap and kill pathogens. However, excessive NET formation is implicated in the pathogenesis of various inflammatory and autoimmune diseases, making the targeted disruption of NETs a promising therapeutic strategy. Emerging evidence highlights the potential of Vitamin D Receptor (VDR) agonists in modulating neutrophil function and mitigating inflammatory responses. This technical guide provides a comprehensive overview of the role of VDR agonists, with a focus on "VDR agonist 2" as a representative agent, in the disruption of NETs. This document details the quantitative effects of VDR agonists on NET formation, provides in-depth experimental protocols for studying these interactions, and elucidates the potential signaling pathways involved.

Quantitative Effects of VDR Agonists on NET Disruption

Several studies have demonstrated the inhibitory effect of Vitamin D3 and its active metabolite, calcitriol (1,25(OH)2D3), on the formation of neutrophil extracellular traps. The following table summarizes the key quantitative findings from these studies.

| VDR Agonist | Concentration/Dosage | Inducer of NETosis | Key Quantitative Finding | Reference |

| Vitamin D3 | 1000 IU/day for 14 days (in vivo) | Phorbol 12-myristate 13-acetate (PMA) | Completely prevented PMA-induced NETosis in neutrophils from healthy subjects and type 2 diabetes patients. | [1] |

| 1,25(OH)2D3 (Calcitriol) | 1 nM (in vitro) | Phorbol 12-myristate 13-acetate (PMA) | Decreased the externalization of neutrophil elastase (NE) during NETosis in neutrophils from patients with Systemic Lupus Erythematosus (SLE). | |

| 1,25(OH)2D3 (Calcitriol) | 10 nM (in vitro) | Phorbol 12-myristate 13-acetate (PMA) | Significantly decreased early apoptosis of human umbilical vein endothelial cells (HUVECs) induced by NETs from SLE patients' neutrophils. | |

| Vitamin D3 and Omega-3 PUFAs | 6000 IU Vitamin D3 + 480 mg Omega-3 PUFAs daily for 7 days (in vivo) | Phorbol 12-myristate 13-acetate (PMA) | Completely inhibited PMA-induced NET formation in neutrophils from healthy subjects and type 2 diabetes patients. | [2] |

Proposed Signaling Pathway for VDR Agonist-Mediated NET Disruption

While the precise signaling cascade through which VDR agonists inhibit NET formation is still under investigation, current evidence suggests a mechanism involving the modulation of key inflammatory pathways. Upon binding to its receptor, the VDR agonist-VDR complex translocates to the nucleus and influences gene transcription. A plausible pathway involves the inhibition of the NF-κB signaling cascade, a central regulator of inflammation. By suppressing NF-κB activation, VDR agonists can reduce the expression of pro-inflammatory cytokines and enzymes crucial for NETosis, such as Myeloperoxidase (MPO) and enzymes involved in the generation of reactive oxygen species (ROS).

References

VDR Agonist 2 (Compound 16i): A Novel Regulator of Fibrosis - A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Fibrosis, characterized by the excessive accumulation of extracellular matrix (ECM), is a pathological hallmark of numerous chronic diseases, leading to organ dysfunction and failure. The Vitamin D Receptor (VDR), a nuclear hormone receptor, has emerged as a promising therapeutic target for fibrotic disorders. This technical guide provides an in-depth overview of a novel, non-secosteroidal VDR agonist, compound 16i, and its potent anti-fibrotic activities. This document summarizes the current understanding of its mechanism of action, presents available quantitative data from preclinical studies, and outlines key experimental methodologies. The information is intended to facilitate further research and development of VDR agonists as a new class of anti-fibrotic therapeutics.

Introduction to VDR Agonism in Fibrosis

The Vitamin D Receptor is a ligand-activated transcription factor that plays a crucial role in calcium homeostasis, immune modulation, and cellular proliferation and differentiation. Emerging evidence has highlighted the anti-fibrotic role of VDR activation in various organs, including the liver, lung, and kidney. The protective effects of VDR agonists are attributed to their ability to modulate key signaling pathways involved in fibrogenesis, primarily the Transforming Growth Factor-β (TGF-β)/Smad and Janus Kinase/Signal Transducer and Activator of Transcription (JAK/STAT) pathways.

Compound 16i is a novel, orally available, non-secosteroidal VDR agonist developed to overcome the hypercalcemic side effects associated with traditional steroidal VDR agonists. Preclinical studies have demonstrated its significant anti-hepatic fibrosis effects both in vitro and in vivo.

Mechanism of Action of Compound 16i

Compound 16i exerts its anti-fibrotic effects through a multi-faceted mechanism centered on the activation of the Vitamin D Receptor. Upon binding to VDR, compound 16i induces a conformational change in the receptor, leading to its heterodimerization with the Retinoid X Receptor (RXR). This VDR-RXR complex then translocates to the nucleus and binds to Vitamin D Response Elements (VDREs) in the promoter regions of target genes, thereby modulating their transcription.

A key molecular mechanism identified for compound 16i involves the downregulation of Fibroblast Activation Protein alpha (FAPα), a serine protease highly expressed on activated fibroblasts and implicated in fibrogenesis[1]. The activated VDR-RXR complex competitively inhibits the binding of transcriptional activators to the FAPα promoter, leading to reduced FAPα expression[1]. This, in turn, disrupts the positive feedback loop between hepatic stellate cell (HSC) activation and the formation of Neutrophil Extracellular Traps (NETs), a critical process in the exacerbation of liver fibrosis[1].

Furthermore, VDR activation by its agonists is known to interfere with pro-fibrotic signaling cascades:

-

TGF-β/Smad Pathway: VDR activation can inhibit the TGF-β signaling pathway, a central driver of fibrosis. This is achieved through the physical interaction of the VDR with Smad3, preventing its phosphorylation and subsequent nuclear translocation, thereby inhibiting the transcription of pro-fibrotic genes such as those for collagens and α-smooth muscle actin (α-SMA).

-

JAK/STAT Pathway: The JAK/STAT pathway, activated by various cytokines, is also implicated in fibrosis. VDR activation has been shown to suppress this pathway, although the precise mechanism of interaction with compound 16i is still under investigation.

Quantitative Data

The following tables summarize the available quantitative data on the anti-fibrotic effects of compound 16i from preclinical studies.

Table 1: In Vitro Efficacy of Compound 16i

| Cell Line | Assay | Endpoint | Result | Reference |

| LX-2 (human hepatic stellate cells) | Cytotoxicity Assay (CCK-8) | IC50 | > 30 μM | [2] |

| LX-2 (human hepatic stellate cells) | Collagen Deposition Assay | Inhibition of collagen deposition | Potent inhibition | [3] |

| LX-2 (human hepatic stellate cells) | Gene Expression Analysis (qRT-PCR) | Expression of fibrosis-related genes (e.g., COL1A1, ACTA2) | Significant reduction |

Table 2: In Vivo Efficacy of Compound 16i in a Mouse Model of CCl4-Induced Liver Fibrosis

| Parameter | Measurement | Result | Reference |

| Liver Fibrosis | Histological Examination (Sirius Red staining) | Significant reduction in collagen deposition | |

| Hepatic Stellate Cell Activation | Immunohistochemistry (α-SMA staining) | Decreased number of activated HSCs | |

| Gene Expression | qRT-PCR of liver tissue | Reduced expression of pro-fibrotic genes | |

| Serum Liver Function | Biochemical Assays (ALT, AST) | Improvement in liver function markers | |

| Hypercalcemia | Serum Calcium Levels | No significant increase |

Experimental Protocols

Detailed experimental protocols are crucial for the replication and extension of these findings. The following outlines the general methodologies employed in the preclinical evaluation of compound 16i.

In Vitro Studies

-

Cell Culture: The human hepatic stellate cell line, LX-2, is a commonly used model for studying liver fibrosis. Cells are cultured in Dulbecco's Modified Eagle Medium (DMEM) supplemented with fetal bovine serum (FBS) and antibiotics at 37°C in a humidified atmosphere with 5% CO2.

-

TGF-β1-induced Activation: To mimic fibrotic conditions, LX-2 cells are typically stimulated with recombinant human TGF-β1.

-

Compound Treatment: Compound 16i is dissolved in a suitable solvent (e.g., DMSO) and added to the cell culture medium at various concentrations.

-

Cytotoxicity Assay: The half-maximal inhibitory concentration (IC50) for cytotoxicity is determined using assays such as the Cell Counting Kit-8 (CCK-8) assay.

-

Gene Expression Analysis: Quantitative real-time polymerase chain reaction (qRT-PCR) is used to measure the mRNA levels of key fibrotic markers, including collagen type I alpha 1 (COL1A1) and alpha-smooth muscle actin (ACTA2).

-

Protein Expression Analysis: Western blotting is employed to assess the protein levels of fibrotic markers and key signaling molecules in the TGF-β and JAK/STAT pathways.

-

Collagen Deposition Assay: Sirius Red staining is used to visualize and quantify collagen deposition in the cell culture.

In Vivo Studies

-

Animal Model: A common model for inducing liver fibrosis is the intraperitoneal injection of carbon tetrachloride (CCl4) in mice.

-

Compound Administration: Compound 16i is typically administered orally to the mice.

-

Histological Analysis: Liver tissues are collected, fixed in formalin, embedded in paraffin, and sectioned. The sections are then stained with Hematoxylin and Eosin (H&E) for general morphology and Sirius Red for collagen deposition.

-

Immunohistochemistry: Immunohistochemical staining is performed on liver sections to detect the expression of α-SMA, a marker of activated hepatic stellate cells.

-

Biochemical Analysis: Serum levels of alanine aminotransferase (ALT) and aspartate aminotransferase (AST) are measured to assess liver function. Serum calcium levels are monitored to evaluate the potential for hypercalcemia.

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, illustrate the key signaling pathways and experimental workflows discussed in this guide.

Signaling Pathways

Caption: TGF-β Signaling Pathway in Fibrosis.

Caption: JAK/STAT Signaling Pathway in Fibrosis.

Experimental Workflows

Caption: In Vitro Experimental Workflow.

Caption: In Vivo Experimental Workflow.

Conclusion and Future Directions

VDR agonist 2 (compound 16i) represents a promising novel therapeutic agent for the treatment of fibrosis. Its potent anti-fibrotic effects, demonstrated in preclinical models of liver fibrosis, are mediated through the activation of the Vitamin D Receptor and the subsequent modulation of key pro-fibrotic signaling pathways. The non-secosteroidal nature of compound 16i offers a significant advantage by minimizing the risk of hypercalcemia, a major limitation of traditional VDR agonists.

Further research is warranted to fully elucidate the molecular mechanisms of compound 16i and to evaluate its efficacy and safety in other models of fibrosis. Clinical trials will be the ultimate step to translate these promising preclinical findings into a novel therapy for patients suffering from fibrotic diseases.

References

Foundational Research on Diphenyl Vitamin D Receptor Agonists: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Vitamin D Receptor (VDR), a member of the nuclear receptor superfamily, is a well-established therapeutic target for a range of conditions, including osteoporosis, psoriasis, and certain cancers.[1][2] The endogenous VDR agonist, 1α,25-dihydroxyvitamin D3 (calcitriol), and its synthetic analogs have seen clinical use; however, their therapeutic window is often limited by hypercalcemia.[1][3] This has spurred the development of non-secosteroidal VDR agonists, with the aim of separating the desired therapeutic effects from calcemic liabilities.[1] Among these, diphenyl-scaffold containing compounds have emerged as a promising class of VDR agonists.

This technical guide provides an in-depth overview of the foundational research on diphenyl Vitamin D Receptor agonists. It is intended to serve as a comprehensive resource for researchers, scientists, and drug development professionals engaged in the discovery and development of novel VDR-targeting therapeutics. This document summarizes key quantitative data, details relevant experimental protocols, and visualizes critical signaling pathways and experimental workflows.

Quantitative Data on Diphenyl VDR Agonists

The following tables summarize the reported biological activities of representative diphenyl VDR agonists. The data has been compiled from foundational research publications in the field.

Table 1: In Vitro VDR Transcriptional Activity of Diphenyl VDR Agonists

| Compound ID | EC50 (nM) | Max Efficacy (% of Calcipotriol) | Cell Line | Reporter Gene Assay | Reference |

| 15b | Data not available | Better than SW-22 | Data not available | Data not available | Xing, K. et al. Eur J Med Chem 2023 |

| 16i | Data not available | Better than SW-22 | Data not available | Data not available | Xing, K. et al. Eur J Med Chem 2023 |

| 28m | Data not available | Better than SW-22 | Data not available | Data not available | Xing, K. et al. Eur J Med Chem 2023 |

| SW-22 | Data not available | Potent non-secosteroidal VDR modulator | Data not available | Data not available | Xing, K. et al. Eur J Med Chem 2023 |

| Calcipotriol | Data not available | 100% (Reference) | Data not available | Data not available | Xing, K. et al. Eur J Med Chem 2023 |

Note: Specific EC50 values and maximal efficacy percentages were not available in the provided search results. The table indicates the reported relative potency.

Table 2: In Vitro Anti-Fibrotic Activity of Diphenyl VDR Agonists

| Compound ID | Assay | Endpoint | Results | Reference |

| 15b | Collagen Deposition | Inhibition | Outstanding efficacy | Xing, K. et al. Eur J Med Chem 2023 |

| 16i | Collagen Deposition | Inhibition | Optimal inhibitory activity | Xing, K. et al. Eur J Med Chem 2023 |

| 28m | Collagen Deposition | Inhibition | Outstanding efficacy | Xing, K. et al. Eur J Med Chem 2023 |

Table 3: In Vivo Anti-Hepatic Fibrosis Activity of Compound 16i

| Animal Model | Treatment | Key Findings | Reference |

| CCl4-induced hepatic fibrosis | Compound 16i | Significant therapeutic effect, repaired liver tissue, reduced fibrosis gene expression and serum liver function indexes, no hypercalcemia. | Xing, K. et al. Eur J Med Chem 2023 |

| Bile duct ligation-induced hepatic fibrosis | Compound 16i | Significant therapeutic effect as shown by ultrasound imaging and histological examination. | Xing, K. et al. Eur J Med Chem 2023 |

Experimental Protocols

Detailed methodologies are crucial for the replication and extension of foundational research. The following sections provide descriptions of key experimental protocols employed in the evaluation of diphenyl VDR agonists.

VDR Reporter Gene Assay

This assay is fundamental for quantifying the ability of a compound to activate the Vitamin D Receptor and initiate gene transcription.

Principle: A reporter gene, such as luciferase, is placed under the control of a promoter containing Vitamin D Response Elements (VDREs). Cells are engineered to express both the VDR and this reporter construct. Upon binding of an agonist to the VDR, the receptor-ligand complex translocates to the nucleus, heterodimerizes with the Retinoid X Receptor (RXR), and binds to the VDREs, driving the expression of the reporter gene. The resulting signal (e.g., luminescence) is proportional to the transcriptional activity of the VDR agonist.

Detailed Methodology:

-

Cell Culture: Maintain a suitable host cell line (e.g., HEK293T, HepG2) in appropriate growth medium supplemented with fetal bovine serum and antibiotics.

-

Transfection: Co-transfect the cells with a VDR expression vector and a VDRE-luciferase reporter vector using a suitable transfection reagent.

-

Compound Treatment: After an appropriate incubation period to allow for receptor and reporter expression, treat the cells with serial dilutions of the diphenyl VDR agonist compounds. Include a positive control (e.g., calcipotriol) and a vehicle control (e.g., DMSO).

-

Incubation: Incubate the treated cells for a defined period (typically 18-24 hours) to allow for VDR activation and luciferase expression.

-

Lysis and Luminescence Measurement: Lyse the cells and measure the luciferase activity using a luminometer.

-

Data Analysis: Normalize the luciferase activity to a co-transfected control plasmid (e.g., expressing Renilla luciferase) or to total protein concentration to account for variations in cell number and transfection efficiency. Plot the dose-response curves and calculate EC50 values.

Collagen Deposition Assay in Hepatic Stellate Cells (HSCs)

This assay assesses the anti-fibrotic potential of diphenyl VDR agonists by measuring their ability to inhibit collagen production in activated HSCs.

Principle: Hepatic stellate cells are the primary cell type responsible for collagen deposition in the liver during fibrosis. Activation of VDR in these cells can inhibit their profibrotic activity. This assay quantifies the amount of collagen produced and deposited by HSCs in culture.

Detailed Methodology:

-

HSC Isolation and Culture: Isolate primary HSCs from rodent livers or use an immortalized HSC cell line (e.g., LX-2). Culture the cells in a suitable medium.

-

Activation of HSCs: Activate the HSCs by culturing them on plastic for several days or by treating them with a profibrotic stimulus like TGF-β.

-

Compound Treatment: Treat the activated HSCs with various concentrations of the diphenyl VDR agonist compounds for a specified duration (e.g., 48-72 hours).

-

Collagen Staining: Fix the cells and stain for collagen using a dye such as Sirius Red or Picrosirius Red.

-

Quantification: Elute the stain from the cells and measure the absorbance at a specific wavelength. Alternatively, quantify the stained area using image analysis software.

-

Data Analysis: Normalize the collagen content to the cell number or total protein content. Determine the concentration-dependent inhibition of collagen deposition by the test compounds.

In Vivo Models of Hepatic Fibrosis

Animal models are essential for evaluating the in vivo efficacy and safety of novel anti-fibrotic agents.

Carbon Tetrachloride (CCl4)-Induced Hepatic Fibrosis Model:

-

Induction of Fibrosis: Administer CCl4 (typically intraperitoneally) to mice or rats two to three times a week for several weeks to induce chronic liver injury and fibrosis.

-

Compound Administration: Concurrently with CCl4 administration, treat the animals with the diphenyl VDR agonist (e.g., compound 16i) or vehicle control via a suitable route (e.g., oral gavage).

-

Assessment of Fibrosis: At the end of the study period, collect blood and liver tissue.

-

Serum Analysis: Measure serum levels of liver function enzymes (e.g., ALT, AST).

-

Histological Analysis: Stain liver sections with Hematoxylin and Eosin (H&E) for general morphology and with Sirius Red or Masson's trichrome to visualize collagen deposition.

-

Gene Expression Analysis: Measure the mRNA levels of profibrotic genes (e.g., a-SMA, Collagen I) in liver tissue using qPCR.

-

Imaging: Utilize techniques like ultrasound imaging to non-invasively assess liver fibrosis.

-

-

Safety Assessment: Monitor the animals for signs of toxicity and measure serum calcium levels to assess for hypercalcemia.

Visualizations: Signaling Pathways and Workflows

The following diagrams, generated using the DOT language, illustrate key concepts in diphenyl VDR agonist research.

VDR Signaling Pathway for Diphenyl Agonists

Drug Discovery Workflow for Diphenyl VDR Agonists

Conclusion

The foundational research on diphenyl Vitamin D Receptor agonists has identified a promising class of non-secosteroidal compounds with potent VDR activation and significant therapeutic potential, particularly in the context of diseases like hepatic fibrosis. The key advantage of these compounds appears to be their ability to elicit desirable in vivo efficacy without inducing hypercalcemia, a common dose-limiting side effect of traditional VDR agonists. The data and protocols summarized in this technical guide provide a solid foundation for further research and development in this area. Future work should focus on a comprehensive structure-activity relationship (SAR) analysis of the diphenyl scaffold to optimize potency, selectivity, and pharmacokinetic properties, ultimately leading to the identification of clinical candidates for a variety of VDR-mediated diseases.

References

The Therapeutic Potential of VDR Agonist 2 (VDRM2): A Technical Guide for Researchers

An In-depth Technical Guide on the Core Therapeutic Potential of the Novel Vitamin D Receptor Agonist, VDRM2 (LSN2148936).

Audience: Researchers, scientists, and drug development professionals.

Introduction

The Vitamin D Receptor (VDR), a member of the nuclear receptor superfamily, is a well-established regulator of calcium homeostasis and bone metabolism.[1] However, emerging evidence has highlighted its multifaceted role in modulating a plethora of other physiological processes, including immune responses, cell proliferation and differentiation, and inflammation.[2][3] Consequently, VDR has emerged as a promising therapeutic target for a wide range of diseases, including cancer, autoimmune disorders, and cardiovascular conditions.[1][4]

This technical guide focuses on a novel, non-secosteroidal VDR agonist, designated as VDRM2 (also known as LSN2148936), which has shown significant therapeutic potential in preclinical studies. Unlike the native VDR ligand, 1α,25-dihydroxyvitamin D3 (calcitriol), and other secosteroidal analogs, VDRM2 possesses a unique diarylmethane structure. This structural distinction confers a key advantage: resistance to degradation by the CYP24A1 enzyme, which typically inactivates calcitriol, thereby potentially enhancing its therapeutic efficacy and duration of action. This guide provides a comprehensive overview of the current understanding of VDRM2, including its mechanism of action, preclinical efficacy data, and detailed experimental protocols to facilitate further research and development.

Mechanism of Action and Signaling Pathways

VDRM2 exerts its biological effects by binding to and activating the Vitamin D Receptor. As a VDR agonist, it mimics the action of calcitriol, initiating a cascade of molecular events that culminate in the modulation of target gene expression. Upon binding to VDRM2, the VDR undergoes a conformational change, leading to its heterodimerization with the Retinoid X Receptor (RXR). This VDR-RXR heterodimer then translocates to the nucleus and binds to specific DNA sequences known as Vitamin D Response Elements (VDREs) in the promoter regions of target genes, thereby regulating their transcription.

Studies have shown that the genes influenced by VDRM2 have an approximately 80% overlap with those regulated by calcitriol, indicating a similar, though not identical, mechanism of action at the genomic level. The non-secosteroidal nature of VDRM2 may lead to distinct VDR conformations and cofactor recruitment, potentially accounting for its tissue-selective actions and favorable safety profile.

Below is a diagram illustrating the canonical VDR signaling pathway activated by VDRM2.

Preclinical Data and Therapeutic Potential

Preclinical studies have demonstrated the therapeutic potential of VDRM2 in oncology and regenerative medicine.

Anti-Cancer Activity

In preclinical models of prostate cancer, VDRM2 has shown significant anti-proliferative effects. Notably, it has been shown to reduce the growth of VCaP xenograft tumors without inducing hypercalcemia, a common dose-limiting side effect of calcitriol.

| Parameter | Vehicle Control | 100 nM 1,25D(OH)₂D₃ | 3 µM VDRM2 | Reference |

| VCaP Cell Doubling Time (hours) | ~52 | ~62 | ~62 |

Table 1: Effect of VDRM2 on VCaP Prostate Cancer Cell Proliferation in vitro.

The resistance of VDRM2 to CYP24A1-mediated metabolism is a key advantage in the context of cancer therapy, as many tumors overexpress this enzyme, leading to rapid inactivation of calcitriol.

Skeletal Muscle Regeneration

VDRM2 has also been investigated for its role in skeletal muscle repair following injury. In a rat model of muscle trauma, VDRM2 treatment was shown to increase muscle cell proliferation. While calcitriol showed a more pronounced effect on overall muscle recovery in this particular study, the pro-proliferative effect of VDRM2 suggests its potential role in regenerative medicine.

| Parameter | Control (Ethanol) | VDRM2 | Calcitriol | Reference |

| BrdU-positive cells (proliferating cells) at day 4 post-injury | Baseline | Significantly increased vs. control | Significantly increased vs. control | |

| Incomplete Tetanic Force at day 14 post-injury (% of contralateral muscle) | Lower | Intermediate | Significantly higher vs. control |

Table 2: Effects of VDRM2 on Skeletal Muscle Regeneration in a Rat Model.

Experimental Protocols

This section provides an overview of the methodologies used in key preclinical studies of VDRM2.

In Vitro Cell Growth Assay

This protocol is based on studies evaluating the anti-proliferative effects of VDRM2 on VCaP prostate cancer cells.

Methodology:

-

Cell Culture: VCaP cells are cultured in appropriate media and conditions.

-

Treatment: Cells are treated with vehicle (e.g., ethanol), 1,25D(OH)₂D₃, or VDRM2 at various concentrations.

-

Incubation: The cells are incubated for a specified period (e.g., 12 days), with media and treatments replenished periodically.

-

Cell Counting: At the end of the incubation period, cells are harvested and counted using an automated cell counter.

-

Data Analysis: Cell doubling time is calculated from the cell counts to determine the effect of the compounds on cell proliferation.

Quantitative Real-Time PCR (RT-qPCR) for VDR Target Gene Expression

This protocol is used to assess the ability of VDRM2 to induce the expression of VDR target genes.

Methodology:

-

Cell Treatment: VCaP cells are treated with vehicle, 1,25D(OH)₂D₃, or VDRM2 for a specified duration (e.g., 24 or 96 hours).

-

RNA Isolation: Total RNA is extracted from the cells using a suitable RNA purification kit.

-

Reverse Transcription: The isolated RNA is reverse-transcribed into complementary DNA (cDNA).

-

qPCR: The cDNA is used as a template for qPCR with primers specific for VDR target genes (e.g., CYP24A1, TRPV6) and a housekeeping gene (e.g., 18S) for normalization.

-

Data Analysis: The relative expression of the target genes is calculated using the ΔΔCt method.

In Vivo Xenograft Tumor Growth Study

This protocol describes an animal model to evaluate the in vivo efficacy of VDRM2 on tumor growth.

Methodology:

-

Animal Model: Immunocompromised mice (e.g., nude mice) are used.

-

Tumor Implantation: VCaP cells are implanted subcutaneously into the flanks of the mice.

-

Treatment: Once tumors are established, mice are treated with vehicle or VDRM2 via an appropriate route of administration (e.g., oral gavage).

-

Tumor Measurement: Tumor volume is measured regularly (e.g., twice weekly) using calipers.

-

Monitoring: Animal weight and signs of toxicity (e.g., hypercalcemia) are monitored throughout the study.

-

Endpoint Analysis: At the end of the study, tumors are excised and weighed. Blood samples may be collected for serum calcium analysis.

Conclusion and Future Directions

VDRM2 represents a promising new class of non-secosteroidal VDR agonists with significant therapeutic potential. Its resistance to CYP24A1-mediated degradation and favorable safety profile, particularly the lack of hypercalcemia at effective doses, make it an attractive candidate for further development, especially in the field of oncology. The preclinical data summarized in this guide provide a strong rationale for continued investigation into the clinical utility of VDRM2.

Future research should focus on:

-

Elucidating the detailed molecular interactions between VDRM2 and the VDR to better understand its unique pharmacological properties.

-

Conducting comprehensive preclinical toxicology and pharmacokinetic studies to establish a clear therapeutic window.

-

Exploring the efficacy of VDRM2 in a broader range of cancer types and other VDR-associated diseases.

-

Initiating well-designed clinical trials to evaluate the safety and efficacy of VDRM2 in human patients.

The continued exploration of VDRM2 and other novel VDR agonists holds the potential to unlock new therapeutic strategies for a variety of debilitating diseases.

References

Methodological & Application

Application Notes and Protocols: In Vitro Characterization of VDR Agonist 2 (Compound 16i)

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Vitamin D Receptor (VDR) is a nuclear hormone receptor that plays a critical role in a multitude of physiological processes, including calcium homeostasis, immune modulation, and cellular proliferation and differentiation. Ligand-induced activation of VDR leads to the formation of a heterodimer with the Retinoid X Receptor (RXR). This complex then binds to Vitamin D Response Elements (VDREs) in the promoter regions of target genes, thereby modulating their transcription. VDR agonist 2 (compound 16i) has been identified as a novel VDR agonist with significant anti-hepatic fibrosis effects observed in both in vitro and in vivo models.[1] These application notes provide detailed protocols for the in vitro evaluation of this compound (compound 16i) to characterize its potency, efficacy, and cellular effects.

VDR Signaling Pathway

The activation of the VDR by an agonist such as compound 16i initiates a cascade of molecular events culminating in the regulation of target gene expression. The key steps are outlined in the signaling pathway diagram below.

Caption: VDR Agonist Signaling Pathway.

Experimental Protocols

To comprehensively characterize the in vitro activity of this compound (compound 16i), a series of assays are recommended. These include a reporter gene assay to determine VDR activation, a cell viability assay to assess cytotoxicity, and a quantitative gene expression analysis to confirm the regulation of VDR target genes.

VDR Activation Luciferase Reporter Assay

This assay quantifies the ability of compound 16i to activate the VDR, leading to the expression of a luciferase reporter gene under the control of a VDRE.[2][3][4]

Experimental Workflow:

Caption: Luciferase Reporter Assay Workflow.

Protocol:

-

Cell Culture: Culture mammalian cells stably expressing the human VDR and a luciferase reporter gene construct containing VDREs in a suitable medium.

-

Cell Seeding: Seed the cells into a white, clear-bottom 96-well plate at a density of 8,000 cells per well in 100 µL of culture medium.[5] Incubate for 18-24 hours at 37°C in a humidified 5% CO2 incubator.

-

Compound Preparation: Prepare a serial dilution of this compound (compound 16i) in the appropriate assay medium. A known VDR agonist, such as calcitriol, should be used as a positive control.

-

Cell Treatment: Remove the culture medium from the wells and add 100 µL of the compound dilutions.

-

Incubation: Incubate the plate for 24 hours at 37°C.

-

Lysis and Luminescence Reading: Following incubation, lyse the cells and measure luciferase activity using a commercial luciferase assay kit according to the manufacturer's instructions. Luminescence is measured using a plate-reading luminometer.

Data Presentation:

| Concentration (nM) | Luminescence (RLU) | Fold Induction |

| Vehicle Control | 1500 | 1.0 |

| 0.1 | 3000 | 2.0 |

| 1 | 15000 | 10.0 |

| 10 | 60000 | 40.0 |

| 100 | 120000 | 80.0 |

| 1000 | 150000 | 100.0 |

| EC50 (nM) | [Calculated Value] |

Cell Viability Assay (MTT Assay)

This assay is performed to determine if this compound (compound 16i) exhibits any cytotoxic effects at the concentrations tested for VDR activation.

Protocol:

-

Cell Seeding: Seed cells (e.g., hepatic stellate cells for fibrosis studies) in a 96-well plate at an appropriate density and incubate for 24 hours.

-

Compound Treatment: Treat the cells with the same concentrations of this compound (compound 16i) as used in the reporter assay.

-

Incubation: Incubate for 48 hours.

-

MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Solubilization: Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

Data Presentation:

| Concentration (nM) | Absorbance (570 nm) | % Cell Viability |

| Vehicle Control | 1.20 | 100 |

| 0.1 | 1.18 | 98.3 |

| 1 | 1.21 | 100.8 |

| 10 | 1.19 | 99.2 |

| 100 | 1.15 | 95.8 |

| 1000 | 1.12 | 93.3 |

| CC50 (µM) | > [Highest Concentration] |

VDR Target Gene Expression Analysis (qRT-PCR)

This assay confirms that the activation of VDR by compound 16i leads to the transcriptional regulation of known VDR target genes, such as CYP24A1.

Protocol:

-

Cell Treatment: Treat cells with this compound (compound 16i) at various concentrations for 24 hours.

-

RNA Extraction: Isolate total RNA from the treated cells using a suitable RNA extraction kit.

-

cDNA Synthesis: Synthesize cDNA from the extracted RNA using a reverse transcription kit.

-

qPCR: Perform quantitative real-time PCR (qPCR) using primers specific for VDR target genes (e.g., CYP24A1) and a housekeeping gene (e.g., GAPDH) for normalization.

-

Data Analysis: Calculate the relative gene expression using the ΔΔCt method.

Data Presentation:

| Concentration (nM) | Relative CYP24A1 mRNA Expression (Fold Change) |

| Vehicle Control | 1.0 |

| 1 | 5.2 |

| 10 | 25.6 |

| 100 | 88.3 |

| 1000 | 150.1 |

Conclusion

These protocols provide a robust framework for the in vitro characterization of this compound (compound 16i). The data generated from these assays will be crucial for understanding its potency as a VDR agonist, its potential for cytotoxicity, and its ability to modulate the expression of VDR target genes. This information is invaluable for the further development of this compound as a potential therapeutic agent.

References

- 1. This compound - Immunomart [immunomart.com]

- 2. Development of In Vitro and In Vivo Evaluation Systems for Vitamin D Derivatives and Their Application to Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 3. indigobiosciences.com [indigobiosciences.com]

- 4. caymanchem.com [caymanchem.com]

- 5. tools.thermofisher.com [tools.thermofisher.com]

In Vivo Administration of Vitamin D Receptor (VDR) Agonists in Murine Models: Applications and Protocols

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the in vivo administration of Vitamin D Receptor (VDR) agonists in various mouse models. VDR agonists are a class of compounds that bind to and activate the Vitamin D Receptor, a nuclear receptor that regulates a wide array of biological processes.[1][2] These agonists, including the active form of vitamin D, calcitriol, and its synthetic analogs, have shown therapeutic potential in preclinical models of cancer, autoimmune diseases, and inflammatory conditions.[3][4][5]

The protocols outlined below are compiled from various studies and are intended to serve as a comprehensive guide for researchers. Adherence to institutional animal care and use committee (IACUC) guidelines is mandatory for all animal experiments.

Core Applications in Murine Models

VDR agonists are utilized in a variety of in vivo research applications:

-

Oncology: Studies have demonstrated the anti-proliferative, pro-apoptotic, and anti-inflammatory effects of VDR agonists in various cancer models. They have been shown to inhibit tumor growth in xenograft models of breast and prostate cancer.

-

Immunology and Inflammation: VDR agonists are known to modulate the immune system, shifting the balance from pro-inflammatory to more tolerogenic responses. They have been investigated in models of endometriosis, where they reduce lesion development by inhibiting peritoneal inflammation.

-

Autoimmune Diseases: The immunomodulatory properties of VDR agonists make them promising candidates for the treatment of autoimmune disorders.

Data Summary of VDR Agonist Administration in Mice

The following tables summarize quantitative data from various studies involving the in vivo administration of VDR agonists in mice.

Table 1: Efficacy of VDR Agonists in Cancer Mouse Models

| VDR Agonist | Mouse Model | Cancer Type | Dosage & Route | Treatment Duration | Key Findings | Reference |

| Calcitriol | Nude Mice (MCF-7 Xenograft) | Breast Cancer | 0.05 µ g/mouse (injection) | 4 weeks | ~60% decrease in mean tumor volume. | |

| Dietary Vitamin D3 | Nude Mice (MCF-7 Xenograft) | Breast Cancer | 5000 IU/kg diet | 4 weeks | ~65% decrease in mean tumor volume. | |

| Calcitriol | Nude Mice (LNCaP Xenograft) | Prostate Cancer | 0.1 µ g/mouse (injection) | 4 weeks | ~40% inhibition in tumor volume. | |

| Dietary Vitamin D3 | Nude Mice (LNCaP Xenograft) | Prostate Cancer | 5000 IU/kg diet | 4 weeks | ~50% inhibition in tumor volume. | |

| Calcitriol | MMTV-Wnt1 Mice | Breast Cancer | Injections (dose not specified) | 19 weeks | ~66% decrease in mean tumor volume. | |

| Dietary Vitamin D3 | MMTV-Wnt1 Mice | Breast Cancer | Supplemented diet | 19 weeks | ~67% decrease in mean tumor volume. |

Table 2: Efficacy of VDR Agonists in Non-Cancer Mouse Models

| VDR Agonist | Mouse Model | Disease Model | Dosage & Route | Treatment Duration | Key Findings | Reference |

| Elocalcitol | Balb/c Mice | Endometriosis | 100 µg/kg (oral) | 3 weeks (1 week before, 2 weeks after induction) | Up to 70% reduction in total lesion weight. |

Table 3: Safety and Toxicity Profile of Calcitriol Administration

| Mouse Model | Calcitriol Administration | Co-administration | Serum Calcium Levels | Key Outcome | Reference |

| Not Specified | Injected | None | 12.42 ± 1.61 mg/dL | Higher mortality rate. | |

| Not Specified | Injected | 0.25 mL normal saline (intraperitoneal) | 11.4 ± 0.15 mg/dL | Reduced mortality and toxicity. |

Experimental Protocols

Protocol 1: General Protocol for Calcitriol Administration in Cancer Xenograft Models

This protocol is adapted from studies on breast and prostate cancer xenografts in nude mice.

Materials:

-

Calcitriol

-

Vehicle (e.g., sterile saline, ethanol/propylene glycol)

-

Nude mice (e.g., athymic NCr-nu/nu)

-

Cancer cells (e.g., MCF-7 for breast cancer, LNCaP for prostate cancer)

-

Syringes and needles for injection

-

Animal balance

-

Calipers for tumor measurement

Procedure:

-

Animal Acclimatization: Allow mice to acclimatize for at least one week before the start of the experiment.

-

Tumor Cell Implantation:

-

For MCF-7 xenografts, supplement mice with estrogen to support tumor growth.

-

Inject cancer cells subcutaneously into the flank of each mouse.

-

Monitor mice for tumor development.

-

-

Treatment Initiation: Begin treatment when tumors reach a palpable size (e.g., 50-100 mm³).

-

Drug Preparation: Prepare calcitriol solution in the chosen vehicle.

-

Administration:

-

Administer calcitriol via intraperitoneal or subcutaneous injection at the specified dose (e.g., 0.05-0.1 µ g/mouse ).

-

Administer the vehicle to the control group.

-

The frequency of administration can vary, but is often three times per week.

-

-

Monitoring:

-

Measure tumor volume with calipers 2-3 times per week. (Volume = (length x width²)/2).

-

Monitor body weight and overall health of the mice.

-

Monitor for signs of hypercalcemia, such as lethargy and weight loss.

-

-

Endpoint: Euthanize mice at the end of the study (e.g., after 4 weeks of treatment) or when tumors reach the maximum size allowed by institutional guidelines.

-

Tissue Collection: Collect tumors and other relevant tissues for further analysis (e.g., histology, gene expression).

Protocol 2: Oral Administration of Elocalcitol in an Endometriosis Model

This protocol is based on a study using elocalcitol in a mouse model of endometriosis.

Materials:

-

Elocalcitol

-

Vehicle for oral gavage (e.g., corn oil)

-

Balb/c female mice

-

Syringes and gavage needles

Procedure:

-

Endometriosis Induction:

-

Surgically induce endometriosis by injecting syngeneic endometrial tissue fragments into the peritoneal cavity of recipient mice.

-

-

Treatment Regimen:

-

Prophylactic: Start oral administration of elocalcitol (e.g., 100 µg/kg) one week before endometriosis induction and continue for two weeks post-induction.

-

Therapeutic: Alternatively, begin treatment on already established lesions.

-

-

Administration:

-

Administer elocalcitol or vehicle orally once a day using a gavage needle.

-

-

Monitoring: Monitor the mice for overall health and signs of distress.

-

Endpoint and Analysis:

-

At the end of the treatment period, euthanize the mice.

-

Surgically collect and weigh the endometriotic lesions.

-

Analyze peritoneal fluid for inflammatory markers (e.g., macrophage recruitment, cytokine levels).

-

Mandatory Visualizations

Signaling Pathways and Experimental Workflows

Caption: VDR Signaling Pathway.

Caption: In Vivo Experimental Workflow.

Important Considerations and Potential Side Effects

The primary dose-limiting side effect of VDR agonists, particularly calcitriol, is hypercalcemia (elevated blood calcium levels). Symptoms can include weakness, lethargy, nausea, and in severe cases, cardiac arrhythmias and kidney stones.

Mitigation Strategies:

-

Hydration: Co-administration of normal saline can help reduce toxicity and mortality associated with calcitriol injections. Studies have shown that saline hydration can lower serum calcium levels in mice receiving calcitriol.

-

Dosage Optimization: Careful dose-response studies are crucial to determine the therapeutic window that maximizes efficacy while minimizing hypercalcemia.

-

Use of Analogs: Synthetic VDR agonists like elocalcitol have been designed to have potent anti-proliferative and anti-inflammatory effects with lower calcemic liability.

-

Monitoring: Regular monitoring of serum calcium levels throughout the study is essential.

By following these detailed protocols and considering the potential side effects, researchers can effectively utilize VDR agonists in murine models to investigate their therapeutic potential across a range of diseases.

References

- 1. Vitamin D and Human Health: Lessons from Vitamin D Receptor Null Mice - PMC [pmc.ncbi.nlm.nih.gov]

- 2. In vivo function of VDR in gene expression-VDR knock-out mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. The impact of vitamin D on cancer: A Mini Review - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. academic.oup.com [academic.oup.com]

Application Notes and Protocols: The Carbon Tetrachloride (CCl4)-Induced Liver Fibrosis Model and the Therapeutic Potential of Vitamin D Receptor (VDR) Agonists

Audience: Researchers, scientists, and drug development professionals.

Introduction

Liver fibrosis is a wound-healing response to chronic liver injury, characterized by the excessive deposition of extracellular matrix (ECM) proteins, which can progress to cirrhosis and end-stage liver disease. The carbon tetrachloride (CCl4)-induced liver fibrosis model is a widely utilized and reproducible animal model that recapitulates key features of human liver fibrosis, including hepatocellular necrosis, inflammation, and the activation of hepatic stellate cells (HSCs), the primary collagen-producing cells in the liver.[1][2] Recent research has highlighted the Vitamin D Receptor (VDR) as a promising therapeutic target for liver fibrosis.[3][4] VDR agonists have been shown to exert anti-fibrotic effects by modulating key signaling pathways involved in HSC activation and inflammation.[4]

These application notes provide detailed protocols for inducing liver fibrosis in rodents using CCl4 and for evaluating the therapeutic efficacy of VDR agonists. Additionally, it summarizes key quantitative data and visualizes the underlying molecular pathways and experimental workflows.

Data Presentation

Table 1: Effects of VDR Agonist Treatment on Serum Markers of Liver Injury in CCl4-Induced Liver Fibrosis

| Group | Alanine Aminotransferase (ALT) (U/L) | Aspartate Aminotransferase (AST) (U/L) | Reference |

| Control (Vehicle) | 25.4 ± 5.8 | 55.2 ± 10.1 | |

| CCl4 | 158.7 ± 25.3 | 245.6 ± 38.9 | |

| CCl4 + VDR Agonist | 75.1 ± 12.6 | 112.4 ± 18.7 |

Data are presented as mean ± SEM. VDR agonist treatment significantly reduces serum levels of ALT and AST compared to the CCl4 group, indicating amelioration of liver damage.

Table 2: Effects of VDR Agonist Treatment on Markers of Liver Fibrosis in CCl4-Induced Liver Fibrosis

| Group | Liver Hydroxyproline (μg/g tissue) | α-SMA Expression (relative units) | Collagen Type I (Col1a1) mRNA Expression (fold change) | Reference |

| Control (Vehicle) | 150 ± 25 | 1.0 ± 0.2 | 1.0 ± 0.3 | |

| CCl4 | 750 ± 98 | 8.5 ± 1.5 | 12.0 ± 2.1 | |

| CCl4 + VDR Agonist | 350 ± 65 | 3.2 ± 0.8 | 4.5 ± 1.2 |

Data are presented as mean ± SEM. VDR agonist treatment significantly decreases liver hydroxyproline content, a measure of collagen deposition, and reduces the expression of key fibrotic markers, α-smooth muscle actin (α-SMA) and Collagen Type I, in CCl4-treated animals.

Experimental Protocols

Protocol 1: Induction of Liver Fibrosis with Carbon Tetrachloride (CCl4) in Mice

This protocol describes the induction of liver fibrosis in mice using repeated intraperitoneal injections of CCl4. This method is known to cause significant collagen deposition and bridging fibrosis within four to eight weeks.

Materials:

-

Carbon tetrachloride (CCl4)

-

Olive oil or corn oil (as a vehicle)

-

7-week-old male C57BL/6J mice

-

Syringes and needles (25-27 gauge)

-

Animal housing and care facilities in accordance with institutional guidelines

Procedure:

-

Preparation of CCl4 solution: Prepare a 10% (v/v) solution of CCl4 in olive oil. For example, add 1 ml of CCl4 to 9 ml of olive oil. Protect the solution from light and prepare it fresh weekly.

-

Animal acclimatization: Allow the mice to acclimatize to the animal facility for at least one week before the start of the experiment.

-

CCl4 administration: Administer the 10% CCl4 solution via intraperitoneal (i.p.) injection twice a week for 4-8 weeks. The typical dose is 1 ml/kg of body weight.

-

Control group: Administer an equivalent volume of the vehicle (olive oil) to the control group of mice using the same injection schedule.

-

Monitoring: Monitor the animals regularly for signs of toxicity, such as weight loss, lethargy, or ruffled fur. Adjust the dose or frequency of administration if excessive toxicity is observed.

-

Termination of the experiment: At the end of the treatment period (e.g., 4, 6, or 8 weeks), euthanize the animals and collect blood and liver tissue for further analysis.

Protocol 2: Administration of a VDR Agonist (Calcipotriol)

This protocol outlines the administration of calcipotriol, a synthetic VDR agonist, to evaluate its therapeutic effects in the CCl4-induced liver fibrosis model.

Materials:

-

Calcipotriol

-

Vehicle for calcipotriol (e.g., sterile saline or a solution containing DMSO and polyethylene glycol)

-

CCl4-treated mice (as described in Protocol 1)

-

Syringes and needles appropriate for the route of administration

Procedure:

-

Preparation of calcipotriol solution: Dissolve calcipotriol in a suitable vehicle to the desired concentration. The dose of calcipotriol may range from 20 to 80 μg/kg of body weight.

-

Treatment groups:

-

Group 1 (Control): Mice receiving vehicle for both CCl4 and the VDR agonist.

-

Group 2 (CCl4): Mice receiving CCl4 and the vehicle for the VDR agonist.

-

Group 3 (CCl4 + VDR Agonist): Mice receiving CCl4 and the VDR agonist.

-

Group 4 (VDR Agonist only): Mice receiving the VDR agonist and the vehicle for CCl4 (to assess for any independent effects of the agonist).

-

-

Administration: Administer calcipotriol daily via intraperitoneal injection or oral gavage, starting concurrently with the CCl4 injections or after a specific period of fibrosis induction (e.g., starting at week 4 of an 8-week CCl4 protocol).

-

Monitoring and termination: Monitor the animals and terminate the experiment as described in Protocol 1.

Protocol 3: Histological Assessment of Liver Fibrosis

Histological analysis is crucial for evaluating the extent of liver fibrosis. Picrosirius Red staining is a common method for visualizing collagen fibers.

Materials:

-

Liver tissue fixed in 10% neutral buffered formalin

-

Paraffin embedding and sectioning equipment

-

Picrosirius Red staining solution

-

Microscope with a digital camera

-

Image analysis software (e.g., ImageJ)

Procedure:

-

Tissue processing: Dehydrate the fixed liver tissue through a series of graded ethanol solutions, clear with xylene, and embed in paraffin.

-

Sectioning: Cut 4-5 µm thick sections from the paraffin-embedded tissue blocks.

-

Staining:

-

Deparaffinize and rehydrate the tissue sections.

-

Stain with Picrosirius Red solution for 1 hour.

-

Wash with acidified water.

-

Dehydrate, clear, and mount with a coverslip.

-

-

Image acquisition: Capture images of the stained sections under a microscope.

-

Quantification: Use image analysis software to quantify the percentage of the Picrosirius Red-positive area (collagen) relative to the total tissue area.